molecular formula C14H15FO3 B8260971 (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B8260971
M. Wt: 250.26 g/mol
InChI Key: RCCIJJKDNJBQIL-NEPJUHHUSA-N
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Description

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group

Properties

IUPAC Name

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIJJKDNJBQIL-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes One common method involves the Friedel-Crafts acylation of cyclohexane with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride The resulting intermediate is then subjected to a stereoselective reduction to obtain the desired (1S,2R) configuration

Industrial Production Methods

Industrial production of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves large-scale Friedel-Crafts acylation followed by stereoselective reduction and oxidation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form alcohols or hydrocarbons.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzoyl group can enhance its binding affinity and selectivity for certain targets, while the carboxylic acid group can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
  • (1S,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
  • (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

Uniqueness

(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

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